3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is an organic compound that features a bromophenyl group, an amino group, and a hydroxyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-one.
Reduction: 3-Amino-1-(2-phenyl)-2-methylpropan-1-ol.
Substitution: 3-Amino-1-(2-methoxyphenyl)-2-methylpropan-1-ol.
Scientific Research Applications
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol involves its interaction with biological molecules through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The bromophenyl group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(2-iodophenyl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(2-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
RHTSXROVQGNOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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